9-butyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione
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Overview
Description
9-butyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione is a synthetic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a butyl group, a chlorophenyl group, and a methyl group attached to a purine ring. The purine ring is a heterocyclic aromatic organic compound, which is significant in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-butyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a butyl halide in the presence of a base. The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. The methyl group is often added via a methylation reaction using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
9-butyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
9-butyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-butyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.
Theophylline: Used in medicine for its bronchodilator properties.
Uniqueness
9-butyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the butyl and chlorophenyl groups differentiates it from other purine derivatives, potentially leading to unique interactions and applications.
Properties
IUPAC Name |
9-butyl-8-(4-chlorophenyl)-1-methyl-3H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2/c1-3-4-9-21-13(10-5-7-11(17)8-6-10)18-12-14(21)19-16(23)20(2)15(12)22/h5-8H,3-4,9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCCJVGGZQFWTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C(=O)N2)C)N=C1C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349779 |
Source
|
Record name | STK850989 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61080-42-0 |
Source
|
Record name | STK850989 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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